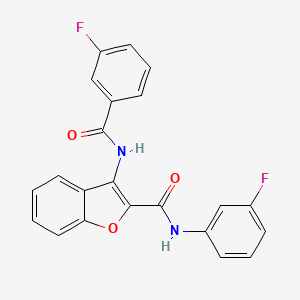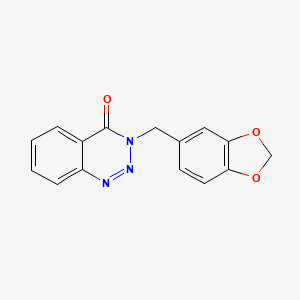![molecular formula C12H17N3O B2529097 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224352-76-3](/img/structure/B2529097.png)
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
科学的研究の応用
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of potential applications in scientific research, including studies of neuronal function, pain signaling, and inflammation. This compound has been shown to modulate the activity of a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These effects make this compound a valuable tool for investigating the mechanisms underlying pain and other sensory processes. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
作用機序
The precise mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is not yet fully understood, but it is thought to involve modulation of ion channel activity. This compound has been shown to interact with a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These interactions may result in changes in neuronal activity, leading to the observed effects of this compound on pain signaling and inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including modulation of ion channel activity, changes in neuronal firing patterns, and anti-inflammatory effects. This compound has been shown to reduce pain sensitivity in animal models, and may have potential therapeutic applications in the treatment of chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
実験室実験の利点と制限
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a number of advantages for use in laboratory experiments, including its ability to modulate ion channel activity and its anti-inflammatory effects. However, there are also some limitations to using this compound in research. For example, this compound has not yet been extensively studied in humans, so its potential therapeutic applications in humans are not yet fully understood. In addition, this compound may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of more selective this compound analogs that can be used to investigate the specific roles of different ion channels and receptors in pain signaling and inflammation. In addition, this compound may have potential applications in the development of new pain therapies, particularly for chronic pain conditions. Further research is needed to fully understand the potential of this compound in these areas.
合成法
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylpyrazole with 4-piperidin-1-ylbut-2-en-1-one. This reaction yields this compound as a yellow solid, which can be purified using standard laboratory techniques.
特性
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-7-5-11(6-8-14)15-9-4-10(2)13-15/h3-4,9,11H,1,5-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCLLMIZCDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)



![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)
